tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
Overview
Description
“tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate” is a chemical compound with the CAS Number: 792913-83-8 . It has a molecular weight of 229.32 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H23NO3 . The InChI Key is JJAVBBNDEUQQSR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 229.32 .Scientific Research Applications
Synthesis and Chemical Properties
- It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring akin to that in β-2-deoxyribosylamine (Ober et al., 2004).
- New monomeric antioxidants containing hindered phenol have been synthesized, demonstrating stabilizing effects against thermal oxidation and the capability of copolymerizing with vinyl monomers (Jiang-qing Pan et al., 1998).
- An efficient synthesis route for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate in biologically active compounds, has been developed, with an optimized method yielding an 81% total yield (Bingbing Zhao et al., 2017).
Applications in Material Science
- The preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate for Diels-Alder reactions highlights its role in the synthesis of complex organic molecules (Padwa et al., 2003).
- Synthesized spirocyclopropanated analogues of insecticides demonstrate the versatility of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in agricultural chemistry (Farina Brackmann et al., 2005).
Biochemical Studies
- The compound has shown moderated protective activity in astrocytes stimulated with Amyloid Beta 1-42 and in a scopolamine model, suggesting potential for Alzheimer’s disease research (Raúl Horacio Camarillo-López et al., 2020).
- An efficient stereoselective synthesis of six stereoisomers of this compound as key intermediates for the synthesis of factor Xa inhibitors showcases its significance in medicinal chemistry (Xin Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h9,14H,5-8H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAVBBNDEUQQSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667662, DTXSID401143332 | |
Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792913-83-8, 412293-62-0 | |
Record name | 1,1-Dimethylethyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=792913-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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